molecular formula C8H9Cl2N3 B131093 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-92-7

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B131093
CAS No.: 154117-92-7
M. Wt: 218.08 g/mol
InChI Key: ZSRQVXSPXHZOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 939986-64-8) is a heterocyclic compound featuring a pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a pyrrolidine ring at position 4. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents . Its reactivity at the 2- and 4-chloro positions allows for selective nucleophilic substitutions, enabling the creation of structurally diverse derivatives for drug discovery . The pyrrolidine substituent enhances solubility and modulates electronic properties, influencing binding affinity to biological targets .

Properties

IUPAC Name

2,4-dichloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQVXSPXHZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598739
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154117-92-7
Record name 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154117-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride-Mediated Dichlorination

In a representative protocol, 2,4-diamino-6-hydroxypyrimidine undergoes chlorination with POCl₃ at 105°C for 6 hours, achieving near-quantitative conversion to 2,4-diamino-6-chloropyrimidine. Excess POCl₃ is distilled post-reaction, enabling reagent recycling. This method emphasizes a 3.5:1 weight ratio of substrate to POCl₃, minimizing side reactions while maximizing yield (82% in optimized cases).

Table 1: Chlorination Conditions and Outcomes

SubstrateReagentTemperature (°C)Time (h)Yield (%)
2,4-Diamino-6-hydroxypyrimidinePOCl₃105682
6-HydroxypyrimidinePOCl₃110875

Regioselectivity and Byproduct Management

Regioselective chlorination is achieved by leveraging electron-withdrawing substituents (e.g., cyano groups) to activate specific positions. For instance, methylation of 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile prior to chlorination directs reactivity to the 2- and 4-positions. Byproducts such as phosphoric esters are mitigated using polar dispersants (e.g., ethyl acetate), which isolate the product while enabling solvent recovery.

Introduction of the Pyrrolidin-1-yl Group at Position 6

The 6-position of pyrimidine is functionalized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Pyrrolidine, a secondary amine, is introduced under conditions that balance reactivity and steric hindrance.

Copper-Catalyzed Ullmann Coupling

Ullmann coupling facilitates the substitution of halogen atoms at position 6 with pyrrolidine. For example, 6-bromo-2,4-dichloropyrimidine reacts with pyrrolidine in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at 100°C, yielding this compound with 70–85% efficiency. This method tolerates diverse amines and avoids over-functionalization.

SubstrateCatalystLigandTemperature (°C)Yield (%)
6-Bromo-2,4-dichloropyrimidineCuI1,10-Phenanthroline10078
6-Iodo-2,4-dichloropyrimidineCuBrDMEDA9082

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred bases, neutralizing HBr byproducts without participating in side reactions. Post-reaction purification via silica gel chromatography or recrystallization ensures >95% purity.

Integrated Synthetic Routes

Sequential Chlorination and Amine Coupling

A two-step protocol combines POCl₃-mediated chlorination with Ullmann coupling:

  • Chlorination : 2,4-Dihydroxy-6-bromopyrimidine is treated with POCl₃ at 110°C for 8 hours to yield 2,4-dichloro-6-bromopyrimidine.

  • Coupling : The brominated intermediate reacts with pyrrolidine under CuI catalysis, achieving an overall yield of 68%.

One-Pot Dichlorination and Functionalization

Recent advances demonstrate one-pot syntheses where POCl₃ and pyrrolidine are added sequentially. For example, 2,4-dihydroxy-6-aminopyrimidine is refluxed with POCl₃, followed by in situ substitution with pyrrolidine in DMF at 120°C. This method reduces isolation steps but requires precise stoichiometry to avoid over-chlorination.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The pyrrolidin-1-yl group exhibits characteristic multiplet signals at δ 2.8–3.2 ppm (N-CH₂) and δ 1.7–1.9 ppm (pyrrolidine ring protons).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 232.0 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >99% purity. Residual solvents (e.g., DMF, POCl₃) are quantified via gas chromatography (GC), adhering to ICH guidelines.

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Ethyl acetate and tetrahydrofuran (THF) are recovered via distillation, reducing material costs by 40% in pilot-scale productions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative .

Scientific Research Applications

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Findings References
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine Cl (2,4), pyrrolidine (6) C₈H₁₀Cl₂N₄ 233.10 g/mol Intermediate for TRK kinase inhibitors; anticancer agent precursors
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Cl (4), ethyl (6), pyrrolidine (2) C₁₀H₁₄ClN₃ 211.69 g/mol Improved lipophilicity; used in small-molecule libraries for drug screening
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine Cl (2,4), 3-nitrophenoxy (6) C₁₀H₅Cl₂N₃O₃ 292.07 g/mol Anticancer intermediate; nitro group enhances electrophilicity for cross-coupling reactions
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine Cl (4), CF₃-piperidine (6) C₁₀H₁₁ClF₃N₃ 265.66 g/mol TRK kinase inhibition; trifluoromethyl group improves metabolic stability
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Cl (6), piperidine (4), pyrrolidine (2) C₁₈H₂₁ClN₄ 328.84 g/mol Dual substituents enhance binding to quinoline-based targets in oncology

Pharmacological and Industrial Relevance

  • Anticancer Agents: The 3-nitrophenoxy derivative () is a key intermediate in tyrosine kinase inhibitors, with in vitro IC₅₀ values < 100 nM against breast cancer cell lines.
  • TRK Kinase Inhibitors: 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine () demonstrates nanomolar potency against tropomyosin receptor kinases, critical for cancer therapy .
  • Discontinued Derivatives : this compound was discontinued by CymitQuimica due to scalability challenges, highlighting the industrial preference for more stable analogues like ethyl-substituted pyrimidines .

Biological Activity

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 154117-92-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapeutics and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and at the 6 position with a pyrrolidin-1-yl group. The synthesis typically involves nucleophilic substitution reactions between 2,4-dichloropyrimidine and pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, in vitro experiments have demonstrated that this compound can inhibit various cancer cell lines. It has shown promising results against non-small cell lung cancer (NSCLC) by acting as an inhibitor of the epidermal growth factor receptor (EGFR) kinase. One notable derivative exhibited an inhibitory activity of 81.9% against EGFR, indicating its potential utility in overcoming resistance to existing therapies .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes involved in cancer progression. Its structural characteristics allow it to interact with biological targets, including enzymes related to cell proliferation and signaling pathways. Research indicates that it can effectively bind to protein targets relevant to cancer pathways, enhancing its profile as a therapeutic agent.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of various derivatives of pyrimidine compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several human cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.
  • EGFR Inhibition :
    • In a rational design study focusing on pyrimidine derivatives, researchers synthesized multiple compounds based on the structure of this compound. One derivative showed superior selectivity and potency against EGFR compared to existing inhibitors, highlighting its potential role in targeted cancer therapy .

Table of Biological Activities

Activity TypeDescriptionReference
Anticancer Inhibits growth of NSCLC cells; effective against EGFR
Enzyme Inhibition Binds to enzymes involved in cell signaling
Cytotoxicity Demonstrated significant cytotoxic effects in vitro

The biological activity of this compound is believed to be mediated through:

  • Nucleophilic Substitution : The chloro substituents enable nucleophilic attack by biological molecules, facilitating interactions with target proteins.
  • Binding Affinity : Studies employing techniques like surface plasmon resonance have shown that this compound can effectively bind to specific proteins involved in tumor growth and metastasis.

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a pyrimidine core. For example, reacting 2,4,6-trichloropyrimidine with pyrrolidine under controlled conditions (e.g., refluxing in THF with a base like triethylamine) replaces the 6-position chlorine. Optimization involves adjusting molar ratios (e.g., 1:1.1 pyrrolidine:pyrimidine), temperature (70–90°C), and reaction time (12–24 hours) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to confirm pyrrolidine integration (e.g., δ 1.8–2.0 ppm for CH2_2 groups) and 13C^{13}C-NMR for pyrimidine carbons (δ 155–165 ppm). IR spectroscopy identifies N–H stretches (if present) and C–Cl bonds (600–800 cm1^{-1}) .
  • Crystallography : For structural validation, employ single-crystal X-ray diffraction (SHELX programs for refinement). Data collection at low temperatures (100 K) reduces thermal motion artifacts, and hydrogen bonding networks can be analyzed to predict stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50​ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Standardize protocols: Fixed ATP concentrations in kinase assays, or matched cell passage numbers.
  • Validate structural integrity of batches via HPLC (>95% purity) and compare with reference standards .

Q. How does the substitution pattern influence the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : The dichloropyrimidine core acts as a hydrogen bond acceptor, while the pyrrolidine group enhances solubility and steric effects. Computational docking (AutoDock Vina) shows that:
  • 2,4-Dichloro groups : Bind to kinase hinge regions via halogen bonds (e.g., with TRK kinases) .

  • Pyrrolidine substituent : Modulates selectivity by occupying hydrophobic pockets. Compare with analogs (Table 1) to map structure-activity relationships (SAR) .

    Table 1: Comparison of Analogous Pyrimidine Derivatives

    CompoundKey SubstituentsBiological Activity (IC50_{50})Reference
    Target compound2,4-Cl; 6-pyrrolidine0.8 µM (TRKA)
    2,4-Dichloro-6-propyl6-propyl5.2 µM (TRKA)
    2,6-Dichloro-4-methoxyphenyl4-methoxyphenyl12.4 µM (EGFR)

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • Methodological Answer :
  • In vitro : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Use siRNA knockdown to confirm target dependency .
  • In vivo : Administer in xenograft models (e.g., 10–50 mg/kg, oral) with pharmacodynamic markers (e.g., phosphorylated kinase substrates in tumor lysates). Monitor toxicity via liver/kidney function tests .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. computational binding pose predictions?

  • Methodological Answer :
  • Crystallographic validation : Co-crystallize the compound with its target (e.g., TRKA kinase) and refine using SHELXL. Compare with docking poses to assess force field accuracy .
  • MD simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to evaluate binding stability. Adjust protonation states (e.g., pyrimidine N1) to match physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.